molecular formula C11H18 B14319947 1,1-Dimethyl-3,4-dimethylidenecycloheptane CAS No. 106007-89-0

1,1-Dimethyl-3,4-dimethylidenecycloheptane

Cat. No.: B14319947
CAS No.: 106007-89-0
M. Wt: 150.26 g/mol
InChI Key: XKVJKEYRYFLMLG-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3,4-dimethylidenecycloheptane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and this particular compound features a seven-membered ring with two methyl groups and two methylene groups attached. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3,4-dimethylidenecycloheptane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or benzene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3,4-dimethylidenecycloheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into saturated cycloalkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Ketones or alcohols, depending on the specific oxidizing agent and conditions.

    Reduction: Saturated cycloalkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,1-Dimethyl-3,4-dimethylidenecycloheptane has several applications in scientific research:

    Chemistry: Used as a model compound to study cycloalkane reactions and conformational analysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenecycloheptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylcyclohexane: A six-membered ring analog with similar substituents.

    3,4-Dimethylcycloheptane: A seven-membered ring compound with different substitution patterns.

    1,1-Dimethylcyclopentane: A five-membered ring analog with similar substituents.

Uniqueness

1,1-Dimethyl-3,4-dimethylidenecycloheptane is unique due to its specific substitution pattern and ring size, which confer distinct chemical and physical properties

Properties

CAS No.

106007-89-0

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,1-dimethyl-3,4-dimethylidenecycloheptane

InChI

InChI=1S/C11H18/c1-9-6-5-7-11(3,4)8-10(9)2/h1-2,5-8H2,3-4H3

InChI Key

XKVJKEYRYFLMLG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C(=C)C1)C

Origin of Product

United States

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